molecular formula C9H5NOS B6230165 7-isocyanato-1-benzothiophene CAS No. 2648998-62-1

7-isocyanato-1-benzothiophene

Cat. No. B6230165
CAS RN: 2648998-62-1
M. Wt: 175.2
InChI Key:
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Description

7-Isocyanato-1-benzothiophene (7-ICBT) is a novel organic compound that has recently gained attention in the scientific community due to its unique properties and potential applications. 7-ICBT is an isocyanate-containing heterocyclic compound with a benzothiophene core structure. It is a colorless, volatile liquid at room temperature with a boiling point of 73°C and a melting point of -10°C. 7-ICBT has a molecular weight of 144.17 g/mol and a density of 1.24 g/mL. It is soluble in water and organic solvents.

Scientific Research Applications

7-isocyanato-1-benzothiophene has been studied extensively in recent years due to its unique properties and potential applications. It has been used as a building block for the synthesis of a variety of organic compounds, including polymers, dyes, drugs, and pharmaceuticals. It has also been used in the synthesis of materials with antimicrobial and antifungal properties. In addition, this compound has been studied as a potential antioxidant, anti-inflammatory, and anticancer agent.

Mechanism of Action

The mechanism of action of 7-isocyanato-1-benzothiophene is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, it is thought to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Finally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can scavenge free radicals, inhibit the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and oxidative damage in animal models of inflammation and cancer. In addition, it has been shown to have an anti-tumor effect in animal models of cancer.

Advantages and Limitations for Lab Experiments

7-isocyanato-1-benzothiophene has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. In addition, it is stable and has a low toxicity profile. However, it is volatile and has a low boiling point, which can make it difficult to handle in the laboratory.

Future Directions

Given its unique properties and potential applications, there are many potential future directions for research on 7-isocyanato-1-benzothiophene. These include further studies on its mechanism of action, its effects on different cell types, and its potential as an anticancer agent. In addition, further research is needed to explore its potential as a drug delivery system and its potential use in other therapeutic applications. Finally, further studies are needed to understand its potential toxicity and any potential side effects.

Synthesis Methods

7-isocyanato-1-benzothiophene can be synthesized from a variety of starting materials, including benzothiophenes, isocyanates, and amines. The most common method of synthesis involves the reaction of a benzothiophene with an isocyanate in the presence of a base, such as sodium hydroxide or potassium hydroxide. This process produces a mixture of this compound and other products, which can be separated by column chromatography or other methods.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-isocyanato-1-benzothiophene involves the reaction of 1-benzothiophene with phosgene and then with ammonia.", "Starting Materials": [ "1-benzothiophene", "Phosgene", "Ammonia" ], "Reaction": [ "1. 1-benzothiophene is reacted with phosgene in the presence of a catalyst such as aluminum chloride to form 7-chloro-1-benzothiophene.", "2. The 7-chloro-1-benzothiophene is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 7-amino-1-benzothiophene.", "3. Finally, the 7-amino-1-benzothiophene is reacted with phosgene to form 7-isocyanato-1-benzothiophene." ] }

CAS RN

2648998-62-1

Molecular Formula

C9H5NOS

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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